Cas no 94820-63-0 (4’-Hydroxy Warfarin-d4)
4’-Hydroxy Warfarin-d4 Chemical and Physical Properties
Names and Identifiers
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- 4’-Hydroxy Warfarin-d4
- 3-(α-Acetonyl-p-hydroxybenzyl)-4-hydroxycouMarin-d4
- 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-benzopyran-2-one-5,6,7,8-d4
- 4'-Hydroxy Warfarin-d4
- 5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one
- 94820-63-0
- 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one
- 2H-1-Benzopyran-2-one-5,6,7,8-d4,4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-
- DTXSID10857860
- 4 inverted exclamation mark -Hydroxy Warfarin-d4
- 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-benzopyran-2-one-5,6,7,8-d4; 3-(alpha-Acetonyl-p-hydroxybenzyl)-4-hydroxycoumarin-d4;
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- Inchi: 1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D
- InChI Key: RRZWAMPDGRWRPF-QFFDRWTDSA-N
- SMILES: O1C2C([2H])=C([2H])C([2H])=C([2H])C=2C(=C(C1=O)C(C1C=CC(=CC=1)O)CC(C)=O)O
Computed Properties
- Exact Mass: 324.10000
- Monoisotopic Mass: 328.12488059g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- PSA: 87.74000
- LogP: 3.31520
4’-Hydroxy Warfarin-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H996102-1mg |
4’-Hydroxy Warfarin-d4 |
94820-63-0 | 1mg |
$ 190.00 | 2023-09-07 | ||
| TRC | H996102-10mg |
4’-Hydroxy Warfarin-d4 |
94820-63-0 | 10mg |
$ 1476.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396230-1 mg |
4′-Hydroxy Warfarin-d4, |
94820-63-0 | 1mg |
¥2,482.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396230-1mg |
4′-Hydroxy Warfarin-d4, |
94820-63-0 | 1mg |
¥2482.00 | 2023-09-05 | ||
| A2B Chem LLC | AW54636-1mg |
2H-1-Benzopyran-2-one-5,6,7,8-d4,4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]- |
94820-63-0 | 1mg |
$291.00 | 2023-12-29 | ||
| A2B Chem LLC | AW54636-10mg |
2H-1-Benzopyran-2-one-5,6,7,8-d4,4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]- |
94820-63-0 | 10mg |
$1449.00 | 2023-12-29 |
4’-Hydroxy Warfarin-d4 Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4’-Hydroxy Warfarin-d4
Comprehensive Analysis of 4’-Hydroxy Warfarin-d4 (CAS No. 94820-63-0): Applications and Research Insights
The compound 4’-Hydroxy Warfarin-d4 (CAS No. 94820-63-0) is a deuterium-labeled analog of the well-known metabolite 4’-Hydroxy Warfarin, a key intermediate in the study of anticoagulant metabolism. This isotopically labeled compound has gained significant attention in pharmaceutical research, particularly in drug metabolism studies, quantitative bioanalysis, and LC-MS/MS applications. Its unique properties make it an indispensable tool for researchers investigating the pharmacokinetics and pharmacodynamics of warfarin and related compounds.
One of the most critical applications of 4’-Hydroxy Warfarin-d4 lies in its role as an internal standard for mass spectrometry-based assays. The incorporation of four deuterium atoms (d4) provides a mass shift that allows for clear differentiation from the non-labeled analyte, enabling highly accurate quantification in complex biological matrices. This is particularly relevant in the era of precision medicine, where understanding individual variations in drug metabolism has become paramount. Recent studies have utilized this compound to investigate genetic polymorphisms in CYP2C9, the primary enzyme responsible for warfarin metabolism.
The synthesis and characterization of 4’-Hydroxy Warfarin-d4 represent significant advancements in analytical chemistry and deuterated compound production. The compound's stability and isotopic purity (>98% typically) make it ideal for long-term studies and method validation. Researchers are particularly interested in how this compound can help address current challenges in therapeutic drug monitoring, especially for patients requiring warfarin therapy. The ability to precisely measure metabolite concentrations has direct implications for personalized dosing regimens and reducing adverse drug reactions.
In the context of current research trends, 4’-Hydroxy Warfarin-d4 has become instrumental in exploring drug-drug interactions. With polypharmacy becoming increasingly common, especially among elderly populations, understanding how various medications affect warfarin metabolism is crucial. The deuterated analog allows researchers to track metabolic pathways with unprecedented accuracy, contributing to safer medication combinations. This aligns with growing public interest in medication safety and avoiding adverse interactions, topics that frequently appear in healthcare-related searches.
The analytical applications of 4’-Hydroxy Warfarin-d4 extend beyond human medicine. Veterinary researchers are employing this compound to study anticoagulant rodenticide metabolism in animals, addressing concerns about secondary poisoning in wildlife. Environmental scientists are also utilizing it to develop more sensitive detection methods for warfarin and its metabolites in ecological samples. These diverse applications demonstrate the compound's versatility and importance across multiple scientific disciplines.
Quality control aspects of 4’-Hydroxy Warfarin-d4 production are critical for research reproducibility. Leading manufacturers employ rigorous spectroscopic characterization (including NMR and HRMS) and chromatographic purity assessments to ensure batch-to-batch consistency. These quality measures are particularly important as the research community places greater emphasis on reproducible science and data integrity - topics that have gained significant traction in recent scientific discourse.
Future directions for 4’-Hydroxy Warfarin-d4 applications may include its use in developing novel point-of-care testing devices for anticoagulant monitoring. As healthcare moves toward decentralized testing models, the need for reliable reference materials that can support these technologies grows. Additionally, the compound may play a role in emerging fields like microbiome-drug interactions, as recent evidence suggests gut bacteria may influence warfarin metabolism.
From a regulatory perspective, the use of 4’-Hydroxy Warfarin-d4 in bioanalytical method development aligns with current FDA guidance on bioanalytical method validation. Its application in supporting regulatory submissions for generic warfarin products underscores its importance in the pharmaceutical industry. This connects with frequent searches about generic drug equivalence and bioavailability studies, reflecting public interest in medication quality and cost-effectiveness.
The stability profile of 4’-Hydroxy Warfarin-d4 under various storage conditions is another area of active investigation. Researchers are examining optimal storage protocols to maintain the compound's integrity, which is crucial for laboratories operating in diverse climatic conditions. These studies contribute to broader discussions about reference material stability and long-term study reliability - concerns frequently voiced in scientific forums and search queries.
In educational settings, 4’-Hydroxy Warfarin-d4 serves as an excellent example for teaching advanced concepts in isotope dilution mass spectrometry. Its well-characterized properties and clear analytical benefits make it a valuable case study for students learning about modern analytical techniques. This educational aspect ties into growing interest in STEM education and analytical chemistry training programs.
As research technologies advance, the demand for high-quality deuterated standards like 4’-Hydroxy Warfarin-d4 continues to grow. The compound's role in advancing our understanding of drug metabolism exemplifies how specialized chemical tools contribute to broader medical progress. With ongoing developments in high-resolution mass spectrometry and automated sample preparation, the applications of this important reference material are likely to expand further in coming years.
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